molecular formula C17H12N4OS3 B2908011 N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine CAS No. 862974-10-5

N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine

Cat. No.: B2908011
CAS No.: 862974-10-5
M. Wt: 384.49
InChI Key: GJVXRYPWRJDEIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic molecule featuring a tricyclic core system (3,10-dithia-5,12-diazatricyclo[7.3.0.0²,⁶]dodeca-pentaene) fused with a 4-methoxybenzothiazole moiety. The structure includes two sulfur atoms (dithia) and two nitrogen atoms (diazatricyclo) within the fused ring system, along with a methyl group at position 11. The methoxy substitution on the benzothiazole ring likely enhances electronic stability and modulates solubility.

However, specific biological data for this compound are absent in the evidence, necessitating inferences from structurally related analogs.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS3/c1-8-18-14-12(23-8)7-6-9-15(14)25-16(19-9)21-17-20-13-10(22-2)4-3-5-11(13)24-17/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVXRYPWRJDEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(C=CC=C5S4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . This method is efficient and yields high-purity products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include Dess-Martin periodinane (DMP) for oxidation and various reducing agents for reduction . Substitution reactions often require specific catalysts and solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA gyraseB, an enzyme crucial for bacterial DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are outlined below:

Compound Name Substituents/Modifications Key Structural Differences Potential Implications Reference
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-pentaen-4-amine - 5-Chloro and 4-methyl on benzothiazole
- Methylsulfanyl at position 11
- Chloro vs. methoxy substituents
- Methylsulfanyl vs. methyl group at position 11
Increased lipophilicity; altered electronic profile may affect target binding
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine - Nitrophenyl-triazole appendage
- No tricyclic core
Simpler triazole-benzothiazole hybrid vs. tricyclic system Reduced steric hindrance; potential for varied bioactivity (e.g., antiproliferative)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) - Bromophenyl-thiazole
- Triazole-phenoxymethyl linker
Extended substituent chain vs. fused tricyclic system Enhanced solubility due to polar linkers; possible kinase inhibition

Computational and Clustering Analysis

  • Molecular Descriptors :
    • Topological analysis (e.g., van der Waals volume, connectivity indices) could differentiate the target compound’s tricyclic system from simpler benzothiazole analogs, impacting QSAR predictions .
    • Butina clustering () would group the target compound with other benzothiazole-containing heterocycles, enabling high-throughput screening for shared bioactivities .

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-amine is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiazole moiety and a complex tricyclic system. Its molecular formula is C17H16N4S2C_{17}H_{16}N_4S_2 with a molecular weight of approximately 368.46 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the field of cancer treatment and neuropharmacology.

Anticancer Activity

Studies have demonstrated that compounds similar to this compound show potent anticancer properties:

  • Mechanism of Action : The compound is believed to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells . This mechanism is critical as it circumvents common resistance mechanisms seen in traditional chemotherapy.
  • Case Studies : In vivo studies have reported efficacy against various cancer cell lines including melanoma and prostate cancer cells. For instance, SMART compounds derived from similar structures showed IC50 values in the low nanomolar range against these cell lines .
Compound NameIC50 (nM)Cancer TypeMechanism of Action
SMART-H5MelanomaTubulin polymerization inhibition
SMART-F8Prostate cancerG2/M phase arrest and apoptosis
N-(4-methoxy...)TBDVariousPotential M4 receptor modulation

Neuropharmacological Effects

The compound also exhibits potential as a neuropharmacological agent:

  • Muscarinic Receptor Modulation : It acts as a positive allosteric modulator of the muscarinic M4 receptor, enhancing the effects of acetylcholine which may lead to improved cognitive functions.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable characteristics such as low clearance rates and significant brain exposure in animal models. This suggests potential for treating neurodegenerative diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.